Cas no 553672-39-2 (Benzyl methyl(piperidin-4-yl)carbamate)
Benzyl methyl(piperidin-4-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- Benzyl methyl(piperidin-4-yl)carbamate
- benzyl N-methyl-N-piperidin-4-ylcarbamate
- Methyl-4-piperidinylcarbamic acid phenylmethyl ester
- DB-071986
- MFCD06656644
- Methyl-piperidin-4-yl-carbamic acid benzyl ester
- BENZYL METHYLPIPERIDIN-4-YLCARBAMATE
- benzyl N-methyl-N-(piperidin-4-yl)carbamate
- benzylmethyl(piperidin-4-yl)carbamate
- 553672-39-2
- A25826
- AM100943
- AKOS022178340
- CS-0151260
- DTXSID601246867
- BS-17582
- TQR0175
- GEKZBJSBKRVWFF-UHFFFAOYSA-N
- Phenylmethyl N-methyl-N-4-piperidinylcarbamate
- SCHEMBL785743
- D82766
-
- MDL: MFCD06656644
- Inchi: 1S/C14H20N2O2/c1-16(13-7-9-15-10-8-13)14(17)18-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3
- InChI Key: GEKZBJSBKRVWFF-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N(C)C1CCNCC1)=O
Computed Properties
- Exact Mass: 248.152477885g/mol
- Monoisotopic Mass: 248.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 41.6Ų
Experimental Properties
- Density: 1.12
Benzyl methyl(piperidin-4-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DB242-1g |
Benzyl methyl(piperidin-4-yl)carbamate |
553672-39-2 | 95+% | 1g |
2055.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DB242-250mg |
Benzyl methyl(piperidin-4-yl)carbamate |
553672-39-2 | 95+% | 250mg |
890CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DB242-50mg |
Benzyl methyl(piperidin-4-yl)carbamate |
553672-39-2 | 95+% | 50mg |
235.0CNY | 2021-07-17 | |
| Fluorochem | 087990-250mg |
Methyl-piperidin-4-yl-carbamic acid benzyl ester |
553672-39-2 | 95% | 250mg |
£101.00 | 2022-03-01 | |
| Fluorochem | 087990-1g |
Methyl-piperidin-4-yl-carbamic acid benzyl ester |
553672-39-2 | 95% | 1g |
£236.00 | 2022-03-01 | |
| Fluorochem | 087990-5g |
Methyl-piperidin-4-yl-carbamic acid benzyl ester |
553672-39-2 | 95% | 5g |
£728.00 | 2022-03-01 | |
| Chemenu | CM179602-5g |
benzyl methyl(piperidin-4-yl)carbamate |
553672-39-2 | 95% | 5g |
$684 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DB242-200mg |
Benzyl methyl(piperidin-4-yl)carbamate |
553672-39-2 | 95+% | 200mg |
587.0CNY | 2021-07-17 | |
| abcr | AB548111-250 mg |
Benzyl methyl(piperidin-4-yl)carbamate; . |
553672-39-2 | 250MG |
€224.90 | 2023-04-13 | ||
| abcr | AB548111-1 g |
Benzyl methyl(piperidin-4-yl)carbamate; . |
553672-39-2 | 1g |
€438.00 | 2023-04-13 |
Benzyl methyl(piperidin-4-yl)carbamate Suppliers
Benzyl methyl(piperidin-4-yl)carbamate Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on Benzyl methyl(piperidin-4-yl)carbamate
Comprehensive Overview of Benzyl methyl(piperidin-4-yl)carbamate (CAS No. 553672-39-2)
Benzyl methyl(piperidin-4-yl)carbamate, identified by its CAS number 553672-39-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of piperidine derivatives, which are widely recognized for their versatile applications in drug discovery and medicinal chemistry. The unique structural features of this molecule, including the carbamate and piperidine moieties, make it a valuable intermediate for synthesizing bioactive molecules targeting various therapeutic areas.
In recent years, the demand for piperidine-based compounds like Benzyl methyl(piperidin-4-yl)carbamate has surged due to their potential in addressing neurological disorders and metabolic diseases. Researchers are particularly interested in its role as a building block for designing small-molecule inhibitors and receptor modulators. The compound's CAS no 553672-39-2 is frequently searched in academic databases, reflecting its relevance in cutting-edge studies on G-protein-coupled receptors (GPCRs) and enzyme inhibition.
The synthesis of Benzyl methyl(piperidin-4-yl)carbamate involves multi-step organic reactions, often starting from 4-aminopiperidine derivatives. Its carbamate linkage provides stability and bioavailability enhancements, making it a preferred choice for prodrug development. Recent publications highlight its utility in creating central nervous system (CNS)-targeted therapeutics, aligning with the growing focus on neurodegenerative disease research and pain management solutions.
From an industrial perspective, CAS 553672-39-2 is cataloged by major chemical suppliers as a high-purity research chemical. Its applications extend to peptide mimetics and structure-activity relationship (SAR) studies, where researchers explore modifications to optimize pharmacokinetic properties. The compound's benzyl-protected amine group offers selective deprotection opportunities, enabling precise molecular engineering—a feature highly valued in combinatorial chemistry platforms.
Environmental and safety profiles of Benzyl methyl(piperidin-4-yl)carbamate comply with standard laboratory handling protocols. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) is recommended during manipulation. The scientific community continues to investigate its metabolic pathways and potential biodegradation mechanisms, reflecting broader trends in green chemistry and sustainable pharmaceutical synthesis.
Emerging trends show increased cross-disciplinary interest in this compound, particularly in bioorthogonal chemistry applications and click chemistry reactions. Its piperidine nitrogen serves as an anchor point for ligand conjugation, facilitating the development of targeted drug delivery systems. These advancements correlate with rising searches for precision medicine technologies and next-generation therapeutics in online scientific forums.
Analytical characterization of 553672-39-2 typically employs HPLC, NMR spectroscopy, and mass spectrometry techniques. Recent patent literature reveals innovative formulations incorporating this scaffold for ion channel modulation, addressing unmet needs in cardiology and autoimmune disease treatment. Such developments position Benzyl methyl(piperidin-4-yl)carbamate as a compound of enduring significance in 21st-century drug development pipelines.
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